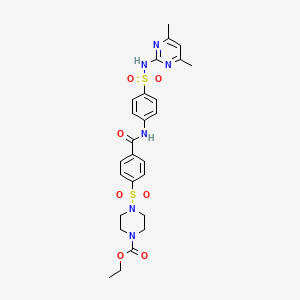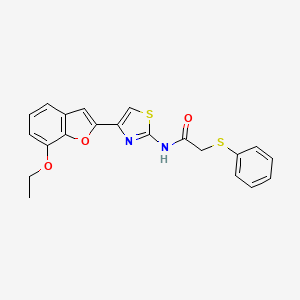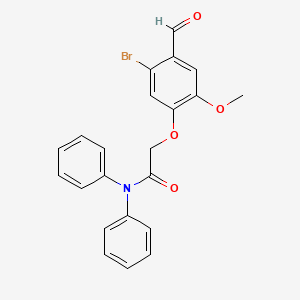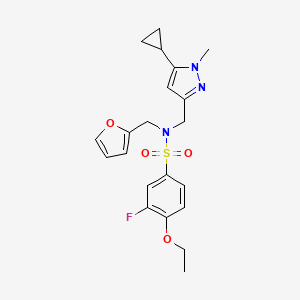![molecular formula C13H16O3 B3016418 2-[2-(Cyclopentyloxy)phenyl]acetic acid CAS No. 1520738-14-0](/img/structure/B3016418.png)
2-[2-(Cyclopentyloxy)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis and Antiinflammatory Activity Analysis
The synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid derivatives has been explored in the context of their potential antiinflammatory and analgesic activities. One study focused on the synthesis of [(cycloalkylmethyl)phenyl]acetic acid derivatives, which are structurally related to this compound. These compounds were tested for their effectiveness in the carrageenan edema test, with some showing promising results. Notably, compounds with potent analgesic and antiadjuvant arthritis activities were identified, along with excellent antipyretic properties .
Molecular Structure Analysis
While the specific molecular structure of this compound is not directly discussed, related research on cyclometalated platinum(II) acetylide complexes provides insights into the structural characterization of similar compounds. These complexes were found to exhibit distorted square planar geometries around the Pt(II) ions, as determined by single crystal X-ray crystallography . This information, although not directly related to the acetic acid derivative , highlights the importance of structural analysis in understanding the properties of complex molecules.
Chemical Reactions Analysis
The chemical reactivity of related acetic acid derivatives has been studied, particularly in the context of their interactions with biological systems. For instance, a specific and quantitative GLC method was developed to determine the levels of a novel saluretic uricosuric agent, which is a (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy) acetic acid, in biological fluids . This demonstrates the importance of understanding the chemical reactions and interactions that these compounds undergo within biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted (2-phenoxyphenyl)acetic acids, which are structurally related to this compound, have been investigated. These studies have shown that halogen substitution in the phenoxy ring can significantly enhance antiinflammatory activity. Additionally, the ulcerogenic potential of these compounds was found to be low, indicating a favorable safety profile for therapeutic use .
In another study, the antibacterial activity of 2-(2-hydroxy phenylimino) acetic acid was examined, revealing its ability to inhibit the growth of various pathogenic bacteria at certain concentrations. This suggests that acetic acid derivatives can have significant biological effects, which are important to consider when analyzing their physical and chemical properties .
Lastly, theoretical analysis of the conformational impact of substituents on cyclopropane analogues of phenylalanine, which share some structural similarities with this compound, has been conducted. This research provides insights into the intrinsic conformational preferences of these compounds, which can influence their physical and chemical properties .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
A series of substituted (2-phenoxyphenyl)acetic acids, closely related to 2-[2-(Cyclopentyloxy)phenyl]acetic acid, were synthesized and tested for their anti-inflammatory activities. Halogen substitution in the phenoxy ring was found to significantly enhance activity. These compounds exhibited low ulcerogenic potential and were effective in treating adjuvant arthritis, demonstrating promising anti-inflammatory and analgesic properties (Atkinson et al., 1983).
Pharmacological Profile
Research on a pyrrolizine derivative structurally similar to this compound revealed that it inhibits cyclo-oxygenase and 5-lipoxygenase enzymes. This compound showed various pharmacological activities including anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage in animal studies (Laufer et al., 1994).
Antibacterial Activity
2-(2-Hydroxy phenylimino) acetic acid, which has a functional group similar to this compound, was investigated for its antibacterial activity. It was found to inhibit the growth of various pathogenic bacteria, including E.coli and Staphylococcus aureus, at certain concentrations, indicating potential antibacterial properties (Ewadh et al., 2013).
Anti-hyperglycemic and Lipid Modulating Agents
Phenyl acetic acid derivatives, akin to this compound, were synthesized and evaluated for their anti-hyperglycemic and lipid-modulating properties. One compound in this series was particularly potent, exhibiting both glucose and lipid-lowering effects (Das et al., 2003).
Neuromodulator Potential
Phenyl acetic acid, a metabolite related to this compound, has been shown to act as a neuromodulator in the dopaminergic pathway, stimulating dopamine release. Evaluating its concentration in biological fluids could be insightful for understanding neurological conditions like depression and schizophrenia (Mangani et al., 2004).
Antioxidant Activities
Studies have been conducted on compounds structurally similar to this compound for their antioxidant activities. These studies focus on their efficacy in scavenging free radicals, which is a key aspect of oxidative stress-related diseases (Ren, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to phenylacetic acid , which is known to play a role in the treatment of urea cycle disorders .
Mode of Action
Phenylacetic acid is known to undergo ketonic decarboxylation to form ketones . It can also condense with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
Biochemical Pathways
Phenylacetic acid is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Pharmacokinetics
Phenylacetic acid is known to be metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . Phenylacetate hydrolysis involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .
Result of Action
Phenylacetic acid is known to be used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, improper disposal or unintentional spills of acetic acid can lead to water pollution, posing substantial dangers to aquatic ecosystems . Acetic acid is very soluble in water, even small amounts can cause pH levels to decrease . Also, acetic acid is a volatile organic compound (VOC) that quickly evaporates into the atmosphere . Once discharged, these vapors can interact with other air pollutants, sunlight, and other environmental factors to produce secondary organic aerosols and ground-level ozone .
properties
IUPAC Name |
2-(2-cyclopentyloxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)9-10-5-1-4-8-12(10)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWGNKNYSDYOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)
![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)
![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)



![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)
![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

